molecular formula C4H6O B041785 2,5-Dihydrofuran CAS No. 1708-29-8

2,5-Dihydrofuran

Cat. No. B041785
Key on ui cas rn: 1708-29-8
M. Wt: 70.09 g/mol
InChI Key: ARGCQEVBJHPOGB-UHFFFAOYSA-N
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Patent
US05646307

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[OH2:6].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Cr]([O-])([O-])=O.[Cu+2].C(O)CCC>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:7]1[CH:8]=[CH:9][CH2:10][CH2:11]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Name
Type
product
Smiles
O1CCC=C1
Name
Type
product
Smiles
O1C=CC=C1
Name
Type
product
Smiles
OCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05646307

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[OH2:6].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Cr]([O-])([O-])=O.[Cu+2].C(O)CCC>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:7]1[CH:8]=[CH:9][CH2:10][CH2:11]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Name
Type
product
Smiles
O1CCC=C1
Name
Type
product
Smiles
O1C=CC=C1
Name
Type
product
Smiles
OCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05646307

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[OH2:6].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Cr]([O-])([O-])=O.[Cu+2].C(O)CCC>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:7]1[CH:8]=[CH:9][CH2:10][CH2:11]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Name
Type
product
Smiles
O1CCC=C1
Name
Type
product
Smiles
O1C=CC=C1
Name
Type
product
Smiles
OCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05646307

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[OH2:6].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Cr]([O-])([O-])=O.[Cu+2].C(O)CCC>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:7]1[CH:8]=[CH:9][CH2:10][CH2:11]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Name
Type
product
Smiles
O1CCC=C1
Name
Type
product
Smiles
O1C=CC=C1
Name
Type
product
Smiles
OCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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